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For Immediate Release

[City, State] – [Date] – Glutaminase C (GAC), a key enzyme in cancer cell metabolism, is a

critical therapeutic target. Its activity is intricately controlled by allosteric regulation, offering

unique opportunities for the development of novel cancer therapies. This technical guide

provides an in-depth overview of the allosteric regulation of GAC, tailored for researchers,

scientists, and drug development professionals.

Introduction to Glutaminase C and its Role in
Cancer
Glutaminase C, a splice variant of kidney-type glutaminase (KGA), catalyzes the hydrolysis of

glutamine to glutamate, a crucial step in glutaminolysis.[1][2] In many cancer cells, there is a

heightened dependence on glutamine metabolism to support rapid proliferation and survival, a

phenomenon known as "glutamine addiction."[3][4] GAC is frequently overexpressed in various

cancers, making it a prime target for therapeutic intervention.[2][3][5] The enzyme's activity is

not constitutive; it is tightly regulated by allosteric mechanisms that control its oligomeric state

and catalytic efficiency.

Allosteric Activation of Glutaminase C
The primary allosteric activator of GAC is inorganic phosphate (Pi).[1][6][7] In the absence of

Pi, GAC exists predominantly as an inactive dimer.[3][8] The binding of phosphate induces a
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significant conformational change, promoting the formation of active tetramers and even

higher-order filamentous structures.[7][8][9] This oligomerization is essential for catalytic

activity.

The activation mechanism involves a "gating loop" (residues 321-326) which, in the dimeric

state, restricts substrate access to the active site.[7][9] Upon tetramerization induced by

phosphate, this loop undergoes a conformational change, opening the active site for glutamine

binding and catalysis.[7] This results in a significant increase in the enzyme's affinity for

glutamine.[1]

Allosteric Inhibition of Glutaminase C
The development of allosteric inhibitors targeting GAC has been a major focus of anti-cancer

drug discovery. These inhibitors bind to a site distinct from the active site, offering advantages

in terms of specificity and reduced potential for off-target effects.

The BPTES Class of Inhibitors
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) was one of the first potent

and specific allosteric inhibitors of GAC to be identified.[3] BPTES and its analogs, such as CB-

839 and UPGL00004, bind to a pocket located at the interface between two dimers in the

tetrameric form of the enzyme.[2][3][4] By binding to this site, these inhibitors stabilize an

inactive conformation of the tetramer, preventing the necessary conformational changes for

catalysis.[3][10]

Other Allosteric Inhibitors
Another class of allosteric inhibitors, exemplified by the compound 968, is thought to bind at the

interface between the N- and C-termini of two GAC monomers.[2] Unlike BPTES which traps

an inactive tetramer, 968 appears to prevent the initial dimer-to-tetramer transition required for

activation.[2][10]

Quantitative Data on Allosteric Regulation
The following tables summarize key quantitative data related to the allosteric regulation of

GAC.
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Ligand Parameter Value Conditions Reference

Glutamine KT 21 ± 0.1 mM

Binding to the

low-affinity state

(T-state) of

Y466W GAC

[1]

Glutamine KR 0.3 ± 0.1 mM

Binding to the

high-affinity state

(R-state) of

Y466W GAC

[1]

Phosphate
Km

(GAC.F327S)
8.2 mM

5 nM protein, no

phosphate
[7]

Phosphate
Km

(GAC.F327S)
0.8 mM

5 nM protein, 50

mM phosphate
[7]

Table 1: Dissociation and Michaelis-Menten Constants for GAC Ligands

Inhibitor IC50
Cell Line/Assay
Condition

Reference

BPTES 371 nM Recombinant GAC [5]

CB-839

Not explicitly stated,

but noted as more

potent than BPTES

Recombinant GAC [3][4]

UPGL00004

Not explicitly stated,

but noted as more

potent than BPTES

Recombinant GAC [4]

UPGL00031 203 nM Recombinant GAC [5]

Table 2: IC50 Values for Allosteric Inhibitors of GAC

Experimental Protocols
Glutaminase Activity Assay
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A common method to measure GAC activity is a coupled enzyme assay.[1][3]

Reaction 1 (Glutaminase): GAC catalyzes the hydrolysis of glutamine to glutamate.

Reaction 2 (Glutamate Dehydrogenase): Glutamate dehydrogenase (GDH) catalyzes the

oxidative deamination of the newly formed glutamate to α-ketoglutarate. This reaction is

coupled to the reduction of NAD+ to NADH.

Detection: The increase in NADH concentration is monitored by measuring the absorbance

at 340 nm.

Assay Buffer: 50 mM Tris acetate (pH 8.5), 0.125 mM EDTA.[1] For inhibition studies,

recombinant GAC (e.g., 50 nM) is incubated with the inhibitor and glutamine (e.g., 20 mM)

before initiating the reaction with potassium phosphate (e.g., 150 mM).[3]

Recombinant GAC Production and Purification
Recombinant GAC is typically expressed in bacterial systems and purified using standard

chromatography techniques, as described in various publications.[8]

X-ray Crystallography
Determining the crystal structure of GAC in complex with allosteric modulators is crucial for

understanding their mechanism of action.

Crystallization: GAC is co-crystallized with the inhibitor of interest using methods like

hanging drop vapor diffusion.[3][11]

Data Collection: X-ray diffraction data is collected, often at a synchrotron source.[11] Serial

room temperature crystallography is an emerging technique that can reveal more dynamic

conformational states of the inhibitor-bound enzyme.[5][11]

Structure Solution: The structure is solved by molecular replacement using a known GAC

structure as a search model.[3]

Visualizing Allosteric Regulation and Experimental
Workflows
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Reaction 1: Glutaminase Activity

Reaction 2: Coupled GDH Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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